molecular formula C23H27ClFN3O4S2 B2429540 2-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride CAS No. 1177566-36-7

2-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride

Cat. No.: B2429540
CAS No.: 1177566-36-7
M. Wt: 528.05
InChI Key: CMACBUNMOMHKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H27ClFN3O4S2 and its molecular weight is 528.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4S2.ClH/c1-17-4-2-5-20-22(17)25-23(32-20)27(11-3-10-26-12-14-31-15-13-26)21(28)16-33(29,30)19-8-6-18(24)7-9-19;/h2,4-9H,3,10-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMACBUNMOMHKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a fluorophenylsulfonyl group and a benzo[d]thiazol moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C23H27ClFN3O4S2
  • Molecular Weight : 528.1 g/mol
  • CAS Number : 1177566-36-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various signaling pathways. The sulfonamide group is known for its ability to form hydrogen bonds with target proteins, potentially modulating their activity. The compound may also influence cellular pathways related to apoptosis and cell proliferation.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, the related compound 4-[bis-(2-chloroethyl)-amino]-benzamide has shown potent inhibitory effects on solid tumor cells with an IC50 value of 1.30 μM against HepG2 cells .

Inhibition of Histone Deacetylases (HDACs)

The compound is hypothesized to act as an HDAC inhibitor, which is a promising strategy in cancer therapy. HDAC inhibitors are known to induce cell cycle arrest and promote apoptosis in cancer cells. The structural features of this compound suggest it may selectively inhibit specific HDAC isoforms, similar to other compounds in the same class .

In Vitro Studies

In vitro assays demonstrate that the compound can inhibit cell proliferation in various cancer cell lines. For example:

  • Cell Line : HepG2 (liver cancer)
    • IC50 : 1.30 μM
    • Mechanism : Induction of apoptosis and G2/M phase arrest .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50 Value
This compoundContains sulfonamide and benzo[d]thiazole groupsPotential HDAC inhibitionTBD
4-[bis-(2-chloroethyl)-amino]-benzamideSimilar sulfonamide groupHDAC inhibitor with antitumor activity1.30 μM

Q & A

Q. What are the critical parameters for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including sulfonylation, amide coupling, and heterocyclic ring formation. Key parameters include:

  • Solvents : Dimethylformamide (DMF) or acetonitrile for polar intermediates .
  • Catalysts : Copper salts (e.g., CuI) for click chemistry in heterocycle formation .
  • Temperature control : Reactions often proceed at 60–80°C for optimal yield .
  • Purification : Column chromatography (silica/C18) or recrystallization (ethanol/water mixtures) to isolate the hydrochloride salt .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC for intermediate purity checks .

Q. Which spectroscopic techniques are essential for structural confirmation?

A combination of methods is required:

  • NMR : 1H and 13C NMR to verify sulfonyl, acetamide, and morpholinopropyl groups .
  • FT-IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1150–1200 cm⁻¹ (S=O stretch) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolves stereochemical ambiguities in the benzo[d]thiazole and morpholine moieties .

Q. How is the compound’s solubility profile determined for in vitro assays?

  • Solvent screening : Test solubility in DMSO (stock solutions), PBS, and cell culture media .
  • UV-Vis spectroscopy : Quantify solubility limits via absorbance at λmax (e.g., 270–300 nm for aromatic systems) .
  • Dynamic light scattering (DLS) : Assess aggregation in aqueous buffers .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .
  • Free-energy calculations : MM-PBSA/GBSA to estimate binding affinities .
  • Validation : Cross-check with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies resolve discrepancies in IC50 values across enzymatic vs. cellular assays?

  • Assay optimization : Standardize pH, temperature, and co-solvent (e.g., DMSO ≤0.1%) to minimize artifacts .
  • Orthogonal validation : Use CRISPR-edited cell lines or enzyme knockout models to confirm target specificity .
  • Permeability assessment : Measure cellular uptake via LC-MS/MS to correlate intracellular concentration with activity .

Q. How to optimize the morpholinopropyl group’s role in bioavailability?

  • Structure-activity relationship (SAR) : Synthesize analogs with varying alkyl chain lengths or substituents on the morpholine ring .
  • LogP measurements : Determine partition coefficients (shake-flask method) to balance lipophilicity and solubility .
  • Metabolic stability : Incubate with liver microsomes to assess susceptibility to oxidative metabolism .

Q. What experimental designs address conflicting data in reactive oxygen species (ROS) modulation studies?

  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify biphasic effects .
  • ROS probes : Use multiple fluorescent indicators (e.g., DCFH-DA, MitoSOX) to distinguish cytoplasmic vs. mitochondrial ROS .
  • Inhibitor controls : Co-treat with N-acetylcysteine (NAC) to confirm ROS-specific effects .

Data Analysis & Contradiction Management

Q. How to reconcile inconsistent cytotoxicity results in cancer cell lines?

  • Cell line profiling : Compare genetic backgrounds (e.g., p53 status, efflux pump expression) via RNA-seq .
  • Apoptosis assays : Combine Annexin V/PI staining with caspase-3/7 activation assays to confirm mechanism .
  • Synergy studies : Test combinatorial effects with standard chemotherapeutics (e.g., cisplatin) .

Q. What statistical approaches validate heterogeneous enzyme inhibition data?

  • Non-linear regression : Fit dose-response data to a Hill equation to calculate IC50 and Hill coefficients .
  • Outlier detection : Use Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous replicates .
  • Meta-analysis : Compare results across ≥3 independent labs to identify systemic biases .

Methodological Resources

Q. Recommended protocols for scaling up synthesis without compromising yield?

  • Flow chemistry : Continuous reactors for exothermic steps (e.g., sulfonylation) .
  • Design of experiments (DoE) : Optimize reagent ratios and temperature via response surface methodology .
  • In-line analytics : PAT (process analytical technology) tools like ReactIR for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.